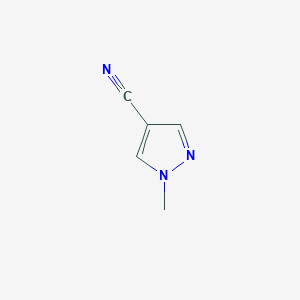

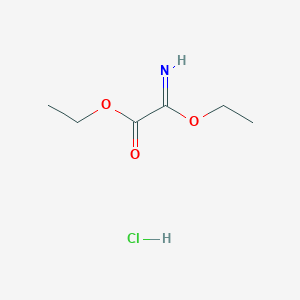

![molecular formula C8H8N4O B1338080 Pyrazolo[1,5-A]pyridine-2-carbohydrazide CAS No. 80537-15-1](/img/structure/B1338080.png)

Pyrazolo[1,5-A]pyridine-2-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

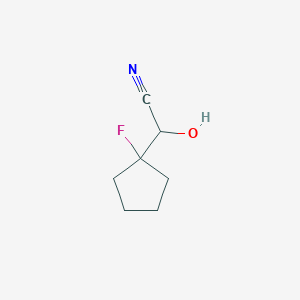

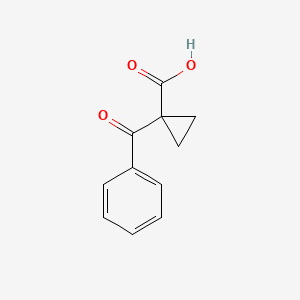

Pyrazolo[1,5-A]pyridine-2-carbohydrazide (PPC) is an important organic compound with a wide range of applications in the fields of organic synthesis, pharmaceuticals, and materials science. PPC is a heterocyclic compound containing two nitrogen atoms and two oxygen atoms, and is a derivative of pyrazole. It is a white crystalline solid with a melting point of 97-99°C.

Scientific Research Applications

Materials Science: Photophysical Properties

Pyrazolo[1,5-A]pyridine derivatives have garnered attention in materials science due to their significant photophysical properties . These compounds exhibit a range of absorption and emission behaviors, making them suitable for designing solid-state emitters. Their photostability and tunable properties allow for strategic applications in optical devices.

Pharmaceuticals: Anticancer Potential

In the realm of pharmaceuticals, Pyrazolo[1,5-A]pyridine scaffolds are explored for their anticancer potential . The structural versatility of these compounds facilitates the design of new drugs with improved efficacy against cancer cells, highlighting their role in the development of novel therapeutic agents.

Optoelectronic Devices: Emissive Compounds

These derivatives are strategic for optoelectronic applications due to their emissive qualities . Their electronic structure is conducive to fabricating effective heterostructure devices, which are pivotal in the advancement of light-emitting diodes and field-effect transistors.

Sensors: Fluorescent Probes

The fluorescent properties of Pyrazolo[1,5-A]pyridine-based compounds make them excellent candidates for sensors . They can serve as chemosensors, providing valuable tools for detecting and measuring various chemical substances with high sensitivity and specificity.

Anti-Cancer Drugs: Enzymatic Inhibitory Activity

Pyrazolo[1,5-A]pyridine derivatives have been identified for their enzymatic inhibitory activity, which is crucial in the design of antitumor scaffolds . Their ability to interfere with specific enzymes that are overexpressed in cancer cells positions them as potential candidates for anti-cancer drugs.

Confocal Microscopy: Imaging Agents

These compounds’ luminescent properties make them suitable as imaging agents in confocal microscopy . They can be used to study the dynamics of intracellular processes, providing insights into the biological interactions at the cellular level.

Imaging: Cell Membrane Probes

The compact shape and photophysical properties of Pyrazolo[1,5-A]pyridine-based compounds render them appropriate for use as cell membrane probes in imaging applications . This allows for the visualization of cellular components and processes, enhancing our understanding of cell biology.

Biological Interactions: Fluorogenic Heterocyclic Compounds

Lastly, these derivatives are advantageous over hydrocarbon-based fluorophores due to their synthetic accessibility, potential as chelating agents, and solubility in green solvents . This makes them valuable in studying biological interactions and developing materials that can improve the standard of living.

Mechanism of Action

Target of Action

Pyrazolo[1,5-A]pyridine-2-carbohydrazide is a member of the pyrazolo[1,5-a]pyrimidines (PPs) family Pps have been identified as strategic compounds for optical applications , suggesting that they may interact with light-sensitive targets.

Mode of Action

It’s known that the photophysical properties of pps can be tuned by modifying electron-donating groups (edgs) at position 7 on the fused ring . This modification improves both the absorption and emission behaviors of the compounds .

Biochemical Pathways

Pps have been identified as strategic compounds for optical applications , suggesting that they may influence pathways related to light absorption and emission.

Pharmacokinetics

The compound’s molecular weight is reported to be 17618 , which could potentially influence its bioavailability and pharmacokinetic properties.

Result of Action

Pps have been identified as strategic compounds for optical applications , suggesting that they may have effects related to light absorption and emission.

Action Environment

It’s known that the photophysical properties of pps can be tuned by modifying electron-donating groups (edgs) at position 7 on the fused ring , suggesting that the compound’s action may be influenced by the presence or absence of these groups.

properties

IUPAC Name |

pyrazolo[1,5-a]pyridine-2-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-10-8(13)7-5-6-3-1-2-4-12(6)11-7/h1-5H,9H2,(H,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQRAGXUDEWXEGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NN2C=C1)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512052 |

Source

|

| Record name | Pyrazolo[1,5-a]pyridine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazolo[1,5-A]pyridine-2-carbohydrazide | |

CAS RN |

80537-15-1 |

Source

|

| Record name | Pyrazolo[1,5-a]pyridine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.